

# Buparlisib (BKM120/AN2025): A Preclinical and Developmental In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Authored for Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**Buparlisib**, also known as BKM120 and subsequently AN2025, is a potent, orally bioavailable, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. Developed initially by Novartis, it targets all four class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ), key components of the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is frequently dysregulated in a multitude of human cancers, making it a prime target for therapeutic intervention.[2] Preclinical studies have extensively demonstrated **Buparlisib**'s ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in various models.[3][4] Despite promising preclinical data, its clinical development has faced challenges, particularly concerning its toxicity profile, which has limited its therapeutic window.[5][6] This technical guide provides a comprehensive overview of the preclinical studies and development history of **Buparlisib**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

#### **Development History and Rationale**

**Buparlisib** was developed by Novartis as a small molecule inhibitor designed to interfere with the PI3K/AKT/mTOR signaling cascade, a critical pathway often implicated in oncogenesis and resistance to therapies.[1] The rationale for its development was based on the frequent activation of this pathway in various malignancies through mechanisms such as mutations in



PIK3CA, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[2][5]

The development timeline of **Buparlisib** has seen it advance through numerous preclinical and clinical trials for a range of solid tumors and hematological malignancies, including breast cancer, glioblastoma, and head and neck squamous cell carcinoma (HNSCC).[1][6][7] While its journey in breast cancer was halted due to an unfavorable risk-benefit profile, it continues to be investigated, with Adlai Nortye now leading its development under the identifier AN2025, particularly for HNSCC.[6][8]

## Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

**Buparlisib** functions as an ATP-competitive inhibitor of all four class I PI3K isoforms.[5][9] By binding to the ATP-binding pocket of the PI3K enzyme, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][5] This inhibition blocks the subsequent activation of downstream effectors, most notably the serine/threonine kinase AKT. The suppression of AKT activation leads to the modulation of a cascade of downstream proteins involved in cell cycle progression, proliferation, survival, and metabolism.[2]





Click to download full resolution via product page

Caption: Buparlisib's inhibition of the PI3K/AKT/mTOR signaling pathway.



# Preclinical Efficacy: In Vitro and In Vivo Studies In Vitro Activity

**Buparlisib** has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines.

**Buparlisib** is a selective inhibitor of class I PI3K isoforms with less activity against other lipid and protein kinases.

| Target                                              | IC50 (nM) |
|-----------------------------------------------------|-----------|
| p110α                                               | 52        |
| p110β                                               | 166       |
| p110δ                                               | 116       |
| p110y                                               | 262       |
| Vps34                                               | 2400      |
| mTOR                                                | 4600      |
| DNAPK                                               | >5000     |
| ΡΙ4Κβ                                               | >25000    |
| Table 1: Ruparlisib biochemical inhibitory activity |           |

Table 1: Buparlisib biochemical inhibitory activity against PI3K isoforms and other kinases.[10]

The anti-proliferative effects of **Buparlisib** have been evaluated in numerous cancer cell lines, with IC50 values varying depending on the genetic background of the cells.



| Cell Line                  | Cancer Type  | IC50 (μM)        |  |
|----------------------------|--------------|------------------|--|
| A2780                      | Ovarian      | 0.1 - 0.7 (GI50) |  |
| U87MG                      | Glioblastoma | 0.1 - 0.7 (GI50) |  |
| MCF7                       | Breast       | 0.1 - 0.7 (GI50) |  |
| DU145                      | Prostate     | 0.1 - 0.7 (GI50) |  |
| SNU-601                    | Gastric      | 0.816            |  |
| Pediatric Sarcoma (median) | Sarcoma      | 1.1              |  |
| <u> </u>                   |              |                  |  |

Table 2: Anti-proliferative activity of Buparlisib in various cancer cell lines.[10][11]

### **In Vivo Antitumor Activity**

Preclinical in vivo studies using tumor xenograft models have corroborated the in vitro findings, showing significant tumor growth inhibition and prolonged survival.

| Xenograft Model                                                                       | Cancer Type                   | Dosing                            | Observed Effect                                   |
|---------------------------------------------------------------------------------------|-------------------------------|-----------------------------------|---------------------------------------------------|
| A2780                                                                                 | Ovarian                       | 60 mg/kg, daily                   | Significant tumor growth inhibition               |
| U87MG                                                                                 | Glioblastoma                  | 30 and 60 mg/kg,<br>daily         | Significant single-<br>agent activity             |
| Patient-Derived GBM                                                                   | Glioblastoma                  | Not specified                     | Prolonged survival<br>and reduced tumor<br>volume |
| SUM149                                                                                | Inflammatory Breast<br>Cancer | 25 mg/kg, 5 days on/2<br>days off | Inhibition of tumor growth                        |
| Table 3: In vivo<br>antitumor efficacy of<br>Buparlisib in xenograft<br>models.[2][5] |                               |                                   |                                                   |



#### **Experimental Protocols**

This section details the methodologies for key experiments cited in the preclinical evaluation of **Buparlisib**.

#### **PI3K Enzyme Assay**



Click to download full resolution via product page

**Caption:** Workflow for a typical PI3K enzyme inhibition assay.







Methodology: **Buparlisib**, dissolved in DMSO, is serially diluted and added to a 384-well plate. [10] The enzymatic reaction is initiated by adding the respective PI3K isoform and the lipid substrate, phosphatidylinositol (PI), in an appropriate assay buffer.[10] ATP is then added to start the kinase reaction.[10] After a defined incubation period, the reaction is terminated, and the amount of remaining ATP is quantified using a luminescence-based assay, such as the KinaseGlo kit.[10] The luminescence signal is inversely proportional to the PI3K enzyme activity. IC50 values are calculated from the dose-response curves.[10]

### **Cell Proliferation Assay (MTT/CellTiter-Glo)**





Click to download full resolution via product page

**Caption:** General workflow for cell proliferation assays.

Methodology: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[11] The following day, the cells are treated with a range of concentrations of **Buparlisib** or vehicle



control (DMSO).[11] After a 72-hour incubation period, cell viability is assessed.[11] For MTT assays, the MTT reagent is added, and after incubation, the formazan crystals are dissolved, and the absorbance is read.[12] For CellTiter-Glo assays, the reagent is added to measure the ATP content, which correlates with the number of viable cells, and luminescence is measured. [10] The results are used to generate dose-response curves and calculate IC50 values.[11]

#### **Western Blot Analysis**

Methodology: Cells are treated with **Buparlisib** at various concentrations and for different durations.[1] Following treatment, cells are lysed, and protein concentrations are determined.[1] Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are then blocked and incubated with primary antibodies against key proteins in the PI3K/AKT pathway, such as phospho-AKT (Ser473), total AKT, phospho-S6, and total S6.[6] After washing, the membranes are incubated with secondary antibodies, and the protein bands are visualized using a chemiluminescence detection system.[6]

#### In Vivo Tumor Xenograft Study





Click to download full resolution via product page

Caption: Experimental workflow for in vivo tumor xenograft studies.

Methodology: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[5] Once tumors reach a palpable size, the mice are randomized into



treatment and control groups.[5] **Buparlisib** is administered orally at specified doses and schedules.[5] Tumor volumes are measured regularly with calipers. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis, such as western blotting or immunohistochemistry, to assess target modulation.[2]

#### **Pharmacokinetics**

Pharmacokinetic studies in preclinical models and early clinical trials have shown that **Buparlisib** is rapidly absorbed, with a half-life that supports once-daily dosing.[4] In a phase I study in Japanese patients, the time to maximum concentration (Tmax) was 1.0–1.5 hours post-dose.[4] Steady-state exposure levels considered to be efficacious based on preclinical models were achieved at doses of 50 mg/day and above.[4]

#### Conclusion

**Buparlisib** has a well-documented preclinical profile as a potent pan-class I PI3K inhibitor with significant antitumor activity in a variety of cancer models. Its development history highlights both the promise of targeting the PI3K pathway and the challenges associated with the toxicity of pan-isoform inhibition. The in-depth technical data and experimental methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working on PI3K inhibitors and related signaling pathways. Future efforts in this area may focus on more isoform-selective inhibitors or combination strategies to enhance efficacy and mitigate toxicity, building upon the foundational knowledge gained from the preclinical and clinical investigation of **Buparlisib**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats PubMed







[pubmed.ncbi.nlm.nih.gov]

- 3. Research update on the anticancer effects of buparlisib PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Buparlisib (BKM120/AN2025): A Preclinical and Developmental In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177719#preclinical-studies-and-development-history-of-buparlisib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com